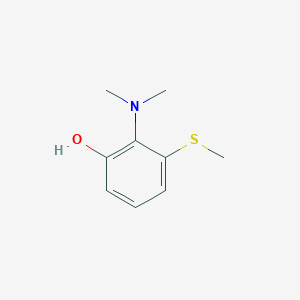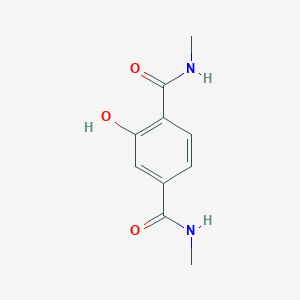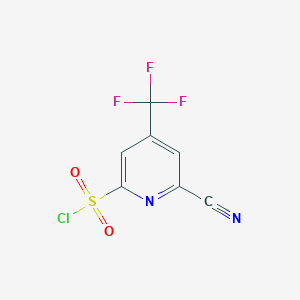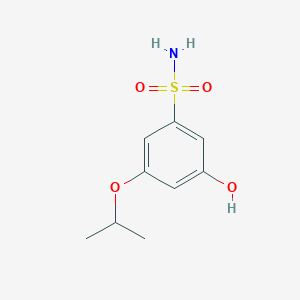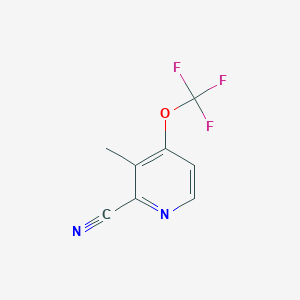![molecular formula C17H24BrN3O2 B14849719 tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a naphthyridine ring fused with a pyrrolidine ring, which is further substituted with a tert-butyl ester group. The presence of bromine and methyl groups adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of organometallic reagents to form the spirocyclic structure.
Bromination and methylation: These functional groups are introduced through selective halogenation and alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups, along with the spirocyclic structure, allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its biological effects and therapeutic potential.
Comparison with Similar Compounds
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indole]: Similar spirocyclic structure but different functional groups.
Spiro[pyrrolidine-3,3’-oxindole]: Another spirocyclic compound with distinct biological activities.
Spiro[isoquinoline-4,3’-pyrrolidine]: Features a spirocyclic structure with an isoquinoline ring.
The uniqueness of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the combination of the naphthyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24BrN3O2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
tert-butyl (2S)-6-bromo-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24BrN3O2/c1-11-13(18)9-12-5-6-17(20-14(12)19-11)7-8-21(10-17)15(22)23-16(2,3)4/h9H,5-8,10H2,1-4H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
MOIPCUSCRBBQLX-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Canonical SMILES |
CC1=C(C=C2CCC3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)

